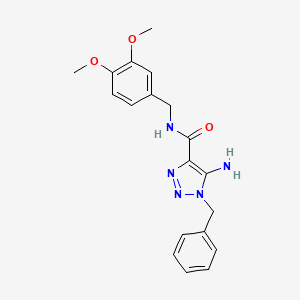
(2S)-2-Amino-2-cyclopentylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-cyclopentylethan-1-ol, also known as ACE, is a chiral amino alcohol that has been used in various scientific research studies. It is a cyclopentane derivative that contains a primary amino group and a hydroxyl group. ACE is an important intermediate that is used in the synthesis of various compounds and has been studied for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol is not fully understood. However, it has been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a chiral ligand for various enzymes and receptors in the body. It has also been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a neurotransmitter or modulator in the central nervous system.
Biochemical and Physiological Effects:
(2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been shown to have neuroprotective effects and may protect against neuronal damage. Additionally, (2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have anti-inflammatory effects and may reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-Amino-2-cyclopentylethan-1-ol in lab experiments is its high enantioselectivity. This makes it a useful tool in asymmetric synthesis and in the synthesis of chiral drugs. However, one limitation of using (2S)-2-Amino-2-cyclopentylethan-1-ol is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the study of (2S)-2-Amino-2-cyclopentylethan-1-ol. One possible direction is the development of (2S)-2-Amino-2-cyclopentylethan-1-ol-based drugs for the treatment of neurological disorders. Another direction is the study of (2S)-2-Amino-2-cyclopentylethan-1-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol and its potential therapeutic effects.
Synthesemethoden
The synthesis of (2S)-2-Amino-2-cyclopentylethan-1-ol can be achieved through various methods. One of the most common methods is the reduction of 2-cyclopentenone with sodium borohydride in the presence of a chiral catalyst. Another method involves the reaction of 2-cyclopentenone with hydroxylamine-O-sulfonic acid followed by reduction with sodium borohydride. These methods result in the formation of (2S)-2-Amino-2-cyclopentylethan-1-ol with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-2-cyclopentylethan-1-ol has been used in various scientific research studies due to its unique properties. It has been studied for its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been studied for its potential use in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-cyclopentylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSKJYQZWAJFK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-cyclopentylethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)



![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925057.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide](/img/structure/B2925059.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2925064.png)

![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)
